
H-Thr-ile-his-cys-lys-trp-arg-glu-lys-pro-leu-met-leu-met-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “H-Thr-ile-his-cys-lys-trp-arg-glu-lys-pro-leu-met-leu-met-OH” is a peptide composed of the amino acids threonine, isoleucine, histidine, cysteine, lysine, tryptophan, arginine, glutamic acid, lysine, proline, leucine, methionine, leucine, and methionine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as “H-Thr-ile-his-cys-lys-trp-arg-glu-lys-pro-leu-met-leu-met-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis steps, ensuring high purity and yield of the final peptide product. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides.
Análisis De Reacciones Químicas
Types of Reactions
Peptides like “H-Thr-ile-his-cys-lys-trp-arg-glu-lys-pro-leu-met-leu-met-OH” can undergo various chemical reactions, including:
Oxidation: Cysteine residues can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: Mutagenesis reagents like oligonucleotides and DNA polymerases are used for amino acid substitution.
Major Products
The major products of these reactions include peptides with altered disulfide bonds, reduced peptides, and peptides with substituted amino acids, respectively.
Aplicaciones Científicas De Investigación
Peptides like “H-Thr-ile-his-cys-lys-trp-arg-glu-lys-pro-leu-met-leu-met-OH” have numerous applications in scientific research:
Chemistry: Used as model compounds to study peptide synthesis and folding.
Biology: Serve as substrates for enzymes and receptors in biochemical assays.
Medicine: Potential therapeutic agents for diseases such as cancer and diabetes.
Industry: Utilized in the development of biosensors and diagnostic tools.
Mecanismo De Acción
The mechanism of action of peptides involves their interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The binding of the peptide to its target can modulate the target’s activity, leading to various biological effects. For example, peptides can inhibit enzyme activity, activate receptors, or block ion channels, depending on their sequence and structure.
Comparación Con Compuestos Similares
Similar Compounds
H-Thr-ile-his-cys-lys-trp-arg-glu-lys-pro-leu-met-leu-OH: Similar but lacks one methionine residue.
H-Thr-ile-his-cys-lys-trp-arg-glu-lys-pro-leu-met-OH: Similar but lacks two methionine residues.
Uniqueness
The uniqueness of “H-Thr-ile-his-cys-lys-trp-arg-glu-lys-pro-leu-met-leu-met-OH” lies in its specific sequence, which determines its structure and function. The presence of two methionine residues at the C-terminus may confer unique properties, such as increased stability or specific binding affinity to certain targets.
Propiedades
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-(diaminomethylideneamino)butanoyl]amino]-5-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C79H130N22O18S3/c1-10-44(6)64(100-75(115)63(82)45(7)102)76(116)98-59(37-47-39-85-41-88-47)72(112)99-60(40-120)73(113)89-50(20-13-15-28-80)65(105)96-58(36-46-38-87-49-19-12-11-18-48(46)49)71(111)91-52(25-30-86-79(83)84)67(107)90-51(23-24-62(103)104)66(106)93-54(21-14-16-29-81)77(117)101-31-17-22-61(101)74(114)97-57(35-43(4)5)69(109)92-53(26-32-121-8)68(108)95-56(34-42(2)3)70(110)94-55(78(118)119)27-33-122-9/h11-12,18-19,38-39,41-45,50-61,63-64,87,102,120H,10,13-17,20-37,40,80-82H2,1-9H3,(H,85,88)(H,89,113)(H,90,107)(H,91,111)(H,92,109)(H,93,106)(H,94,110)(H,95,108)(H,96,105)(H,97,114)(H,98,116)(H,99,112)(H,100,115)(H,103,104)(H,118,119)(H4,83,84,86)/t44-,45+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,63-,64-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUSAOMTZCWUKF-WCIAGDSVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C(C)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H]([C@@H](C)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C79H130N22O18S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1772.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Pyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one, tetrahydro-, 1,1-dioxide, (S)- (9CI)](/img/structure/B575456.png)
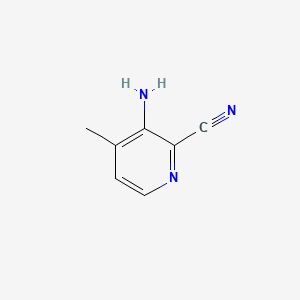
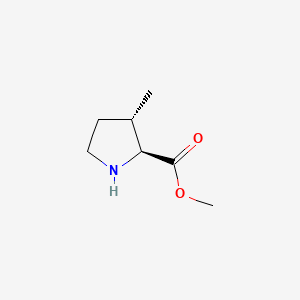
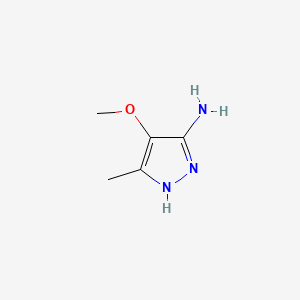
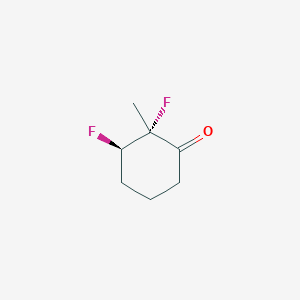
![Acetamide, 2-hydroxy-N-[3-(octyloxy)propyl]-](/img/structure/B575470.png)
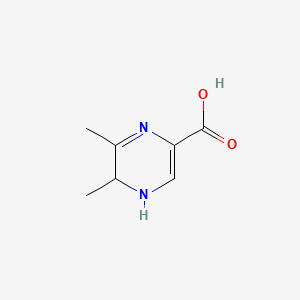

![1-[(2S)-5-methyl-2-[(E)-prop-1-enyl]-2,3-dihydrofuran-4-yl]ethanone](/img/structure/B575474.png)
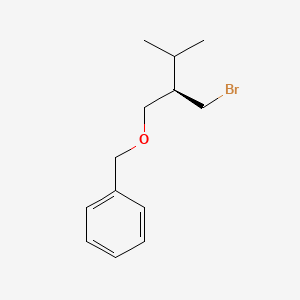
![Ethyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B575479.png)
